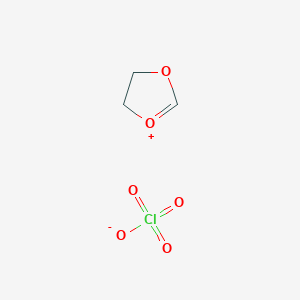
Thiazolidine, 3-(5-(3-bromo-2-pyridyloxy)pentyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(5-(3-bromo-2-pyridyloxy)pentyl)-, hydrochloride is a chemical compound with the molecular formula C13H20BrClN2OS. It is known for its unique structure, which includes a thiazolidine ring and a bromopyridine moiety connected via a pentyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-(3-bromo-2-pyridyloxy)pentyl)-, hydrochloride typically involves the reaction of 3-bromo-2-pyridinol with 1,5-dibromopentane to form an intermediate, which is then reacted with thiazolidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Thiazolidine, 3-(5-(3-bromo-2-pyridyloxy)pentyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce a dehalogenated product .
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(5-(3-bromo-2-pyridyloxy)pentyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Thiazolidine, 3-(5-(3-bromo-2-pyridyloxy)pentyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety is believed to play a crucial role in binding to these targets, while the thiazolidine ring may modulate the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Thiazolidine, 3-(5-(3-chloro-2-pyridyloxy)pentyl)-, hydrochloride
- Thiazolidine, 3-(5-(3-fluoro-2-pyridyloxy)pentyl)-, hydrochloride
- Thiazolidine, 3-(5-(3-iodo-2-pyridyloxy)pentyl)-, hydrochloride
Uniqueness
Thiazolidine, 3-(5-(3-bromo-2-pyridyloxy)pentyl)-, hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and iodo counterparts. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Propiedades
Número CAS |
41287-82-5 |
|---|---|
Fórmula molecular |
C13H20BrClN2OS |
Peso molecular |
367.73 g/mol |
Nombre IUPAC |
3-[5-(3-bromopyridin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H19BrN2OS.ClH/c14-12-5-4-6-15-13(12)17-9-3-1-2-7-16-8-10-18-11-16;/h4-6H,1-3,7-11H2;1H |
Clave InChI |
LRZUYSRNNXQUAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CSCN1CCCCCOC2=C(C=CC=N2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
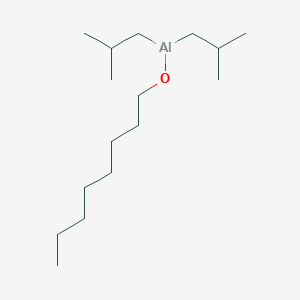
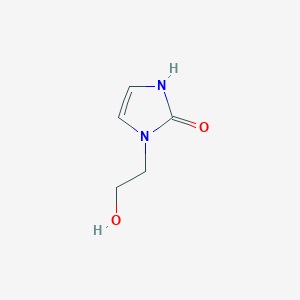
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)

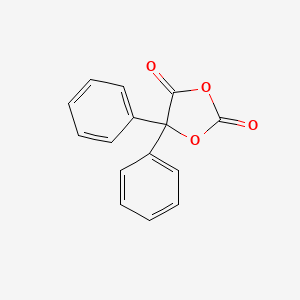
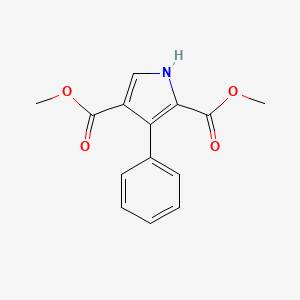
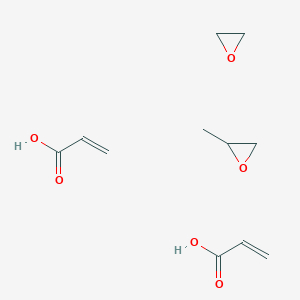
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)

